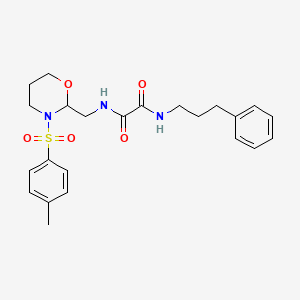

N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Beschreibung

N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a 3-phenylpropyl group at the N1 position and a 3-tosyl-substituted 1,3-oxazinan-2-ylmethyl group at the N2 position. Oxalamides are known for their diverse applications, including flavor enhancement (e.g., umami agonists) and pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-18-10-12-20(13-11-18)32(29,30)26-15-6-16-31-21(26)17-25-23(28)22(27)24-14-5-9-19-7-3-2-4-8-19/h2-4,7-8,10-13,21H,5-6,9,14-17H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJSIECIEQGZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the oxazinan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazinan ring.

Introduction of the tosyl group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.

Formation of the oxalamide linkage: This step involves the reaction of oxalyl chloride with the appropriate amine precursors to form the oxalamide linkage.

Final coupling: The final step involves coupling the phenylpropyl group with the oxazinan derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the aromatic and heterocyclic rings.

Reduction: Reduced forms of the oxalamide and tosyl groups.

Substitution: Compounds with new functional groups replacing the tosyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its complex structure and potential biological activity.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used in studies to understand the interactions between complex organic molecules and biological systems.

Wirkmechanismus

The mechanism of action of N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its 3-phenylpropyl and 3-tosyl-1,3-oxazinan-2-ylmethyl substituents. Comparisons with analogous oxalamides highlight key differences:

Key Observations :

- Tosyl vs. Mesitylsulfonyl : The target compound’s tosyl group (p-toluenesulfonyl) is less sterically hindered than mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) in , which may enhance solubility but reduce metabolic stability .

Limitations in Available Data

- Physical Properties : Melting points, solubility, and stability data for the target compound and analogs (e.g., ) are largely absent, limiting comparative analysis.

- Biological Activity: No direct evidence links the target compound to specific biological targets, though structural parallels to S336 () suggest plausible applications in flavor or pharmacology.

Biologische Aktivität

N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a complex structure characterized by the following components:

- Oxalamide core : A central feature that may influence its biological interactions.

- Phenylpropyl group : Potentially contributing to hydrophobic interactions.

- Tosylated oxazinan moiety : Implicated in various biological activities.

Biological Activity Overview

The biological activity of N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been evaluated in various studies focusing on its pharmacological properties. Key areas of investigation include:

Anticancer Activity

Recent studies have assessed the cytotoxic effects of this compound against several human cancer cell lines. The results indicate that it exhibits selective cytotoxicity, with varying degrees of effectiveness across different cell types.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Moderate |

| MCF7 (Breast Cancer) | 8.7 | High |

| A549 (Lung Cancer) | 15.0 | Low |

The mechanism by which N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exerts its anticancer effects appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through cell cycle arrest.

Studies utilizing flow cytometry and Western blotting techniques have confirmed these mechanisms, highlighting the compound's ability to modulate key apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. Notably, it has shown promising results against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

Case Studies

Several case studies have documented the efficacy of N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in vivo. For instance:

- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to controls.

- Antimicrobial Efficacy in Wound Healing : In a rat model with induced wounds infected by Staphylococcus aureus, topical application of the compound led to faster healing times and reduced bacterial load.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, and what key reagents/conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via a two-step coupling reaction. First, activate the oxalamide intermediate (e.g., using TBTU or EDCI as coupling agents in DCM with TEA as a base). Second, introduce the 3-phenylpropyl and 3-tosyl-1,3-oxazinan-2-ylmethyl groups via nucleophilic substitution or reductive amination. Key reagents include 3-phenylpropylamine and 3-tosyl-1,3-oxazinan-2-ylmethyl bromide. Optimize reaction temperature (e.g., 0–25°C) and solvent polarity to suppress side reactions. Purification via silica gel chromatography (eluent: EtOAc/hexane gradient) is critical for isolating high-purity product .

Q. How can NMR and LC-MS be used to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include δ ~10.8 ppm (broad singlet for NH of oxalamide), δ ~7.7–7.2 ppm (aromatic protons from phenyl and tosyl groups), and δ ~3.5–4.0 ppm (methylene protons adjacent to the oxazinan ring and tosyl group).

- 13C NMR : Confirm carbonyl carbons (δ ~160–165 ppm) and quaternary carbons in the oxazinan ring (δ ~60–70 ppm).

- LC-MS : Look for [M+H]+ ions matching the exact mass (calculate via HRMS). Use APCI+ ionization for better fragmentation patterns to validate substituents .

Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., enzyme inhibition)?

- Methodological Answer :

- Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms (e.g., CYP4F11) using fluorogenic substrates. Measure IC50 via dose-response curves (0.1–100 µM range) .

- Antiviral Activity : Use HIV-1 pseudovirus entry assays (e.g., TZM-bl cells) to evaluate inhibition of viral entry at non-cytotoxic concentrations (CC50 determined via MTT assay) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency against a target enzyme?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified phenylpropyl chains (e.g., halogenation, alkyl branching) or oxazinan substituents (e.g., replacing tosyl with mesyl or acetyl groups).

- Crystallography/Modeling : Co-crystallize the compound with the target enzyme (e.g., sEH) to identify key binding interactions. Use molecular dynamics simulations to predict substituent effects on binding affinity .

- Data Analysis : Corrogate IC50 values with substituent hydrophobicity (logP) or electronic parameters (Hammett constants) to identify SAR trends .

Q. What strategies can address discrepancies in biological activity data between in vitro and cell-based assays?

- Methodological Answer :

- Solubility/Permeability : Measure logD (octanol-water partition coefficient) and PAMPA permeability to assess cellular uptake limitations.

- Metabolic Stability : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxazinan ring oxidation). Introduce steric hindrance or fluorine atoms to block metabolism .

- Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to rule out non-specific kinase inhibition .

Q. How can coordination chemistry be leveraged to explore this compound’s potential in materials science?

- Methodological Answer :

- Ligand Design : Utilize the oxalamide moiety as a chelating agent for transition metals (e.g., Cu(II), Rh(I)). Synthesize coordination polymers via solvothermal reactions (e.g., in methanol/water at 80°C).

- Characterization : Analyze crystal structures via single-crystal X-ray diffraction to confirm metal-ligand binding modes. Measure magnetic properties (e.g., SQUID magnetometry) for spin-crossover applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.